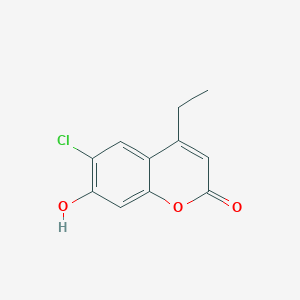
6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one is a derivative of coumarin . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems, including this compound, has been a subject of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H9ClO3/c1-2-6-3-11(14)15-10-5-9(13)8(12)4-7(6)10/h3-5,13H,2H2,1H3 . The molecular weight of this compound is 224.64 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one is part of a broader family of compounds investigated for their synthetic pathways and biological activities. The microwave-assisted synthesis of novel 2H-Chromene derivatives, including those with chloro substitutions, has demonstrated the utility of these compounds in creating pharmacologically active molecules. This approach yields compounds with remarkable antimicrobial activity against various bacteria and fungi, highlighting the potential therapeutic applications of this compound derivatives in treating infectious diseases (El Azab, Youssef, & Amin, 2014).
Chemical Structure and Molecular Interactions
The chemical structure and molecular interactions of similar compounds have been elucidated through various analytical techniques, providing insights into the stability and reactivity of this compound. Studies on related chromene derivatives reveal the importance of molecular geometry, hydrogen bonding, and halogen interactions in determining the physical and chemical properties of these compounds, which could influence their biological activity and solubility (Manolov, Morgenstern, & Hegetschweiler, 2012).
Potential for Cancer Research
The exploration of novel halogenated dihydropyrano[3,2-b]chromene derivatives, including chloro-substituted variants, has shown promising cytotoxic activity against lung and breast cancer cell lines. This suggests that this compound and its analogues could serve as potential scaffolds for developing new anticancer agents, warranting further investigation into their mechanism of action and therapeutic efficacy (Sabouri, Faghih‐Mirzaei, & Abaszadeh, 2022).
Wirkmechanismus
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their diverse biological activities . They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors . The specific targets would depend on the biological activity being exhibited.
Mode of Action
The mode of action of coumarin derivatives often involves interactions with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to interact with a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
The effects would depend on the specific biological activity of the compound .
Eigenschaften
IUPAC Name |
6-chloro-4-ethyl-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-2-6-3-11(14)15-10-5-9(13)8(12)4-7(6)10/h3-5,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTHGSIZVOYDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

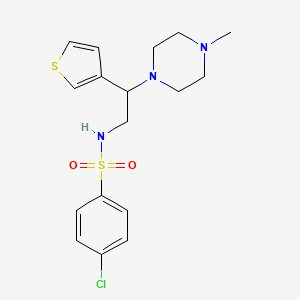

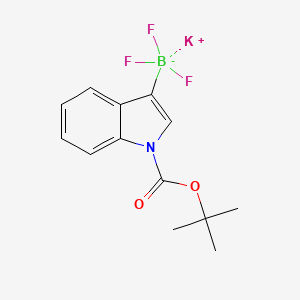
![1-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-[(4-fluorobenzyl)thio]-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2767256.png)
![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-fluorobenzonitrile](/img/structure/B2767259.png)
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2767260.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2767263.png)
![2-Chloro-N-[2-cyclopentyl-2-(dimethylsulfamoylamino)ethyl]propanamide](/img/structure/B2767265.png)
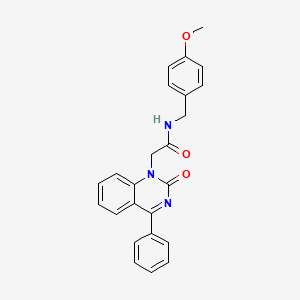
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2767270.png)
![2-[(1,5-Dimethylpyrazol-4-yl)-[(4-fluorophenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2767271.png)
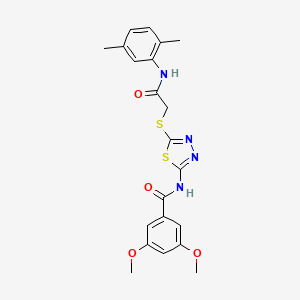
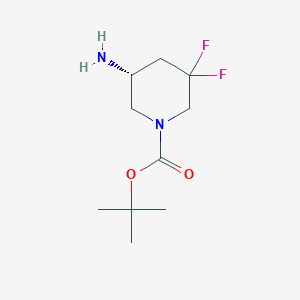
![N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2767274.png)